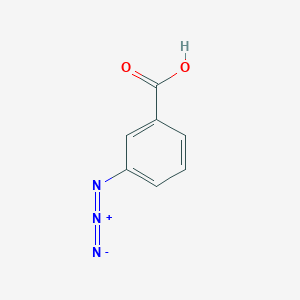

3-azidobenzoic Acid

Description

Foundational Significance in Contemporary Organic Synthesis

The foundational significance of 3-azidobenzoic acid in contemporary organic synthesis stems primarily from the versatile reactivity of its azide (B81097) functional group. scbt.com Organic azides are highly energetic molecules that can act as electrophiles, nucleophiles, or radical acceptors, making them suitable for diverse reaction pathways that often involve highly reactive intermediates. kit.edu The azide group's ability to release dinitrogen gas (N2), an exceptionally stable molecule, provides a strong thermodynamic driving force for many of its reactions. kit.edu

This inherent reactivity makes this compound a key participant in the synthesis of nitrogen-containing compounds, particularly heterocyclic structures, which are essential scaffolds in pharmaceuticals, agrochemicals, and materials science. scbt.com Its aromatic ring and carboxylic acid moiety further enhance its utility, allowing for modifications and attachments to other molecules, thereby expanding its synthetic potential. scbt.com

One of the most prominent reactions involving organic azides is the 1,3-dipolar cycloaddition. acs.org Specifically, the azide-alkyne cycloaddition has become a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.com this compound is an ideal reagent for these reactions, enabling the efficient and specific formation of stable triazole rings. nih.govmdpi.com

Strategic Utility as a Key Molecular Building Block

The strategic utility of this compound as a key molecular building block is demonstrated in its application across various scientific disciplines. Its bifunctional nature, possessing both a reactive azide and a versatile carboxylic acid, allows it to act as a linker molecule, connecting different chemical entities with precision. chemimpex.com

Key Applications:

Click Chemistry: The azide group makes this compound a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. kit.eduacs.org These reactions are fundamental to bioconjugation, where biomolecules are labeled to study their interactions and functions, and in the development of complex molecular architectures. scbt.comnih.gov For instance, it has been used in the synthesis of β-turn mimetics to inhibit the aggregation of amyloid-β peptides. mdpi.com

Heterocycle Synthesis: The compound is a precursor for a variety of nitrogen-containing heterocycles. scbt.com The azide can undergo cyclization reactions to form benzisoxazoles and other fused ring systems. researchgate.netmdpi.com

Functionalized Polymers and Materials: Researchers utilize this compound to create functionalized polymers and nanomaterials. chemimpex.com Its incorporation into polymer chains can introduce specific functionalities, leading to materials with tailored properties for electronics and biomedical applications. chemimpex.com

Photoaffinity Labeling: In chemical biology, this compound derivatives are used as photoaffinity labels. nih.gov Upon exposure to light, the azide group can form a highly reactive nitrene intermediate that can covalently bind to interacting molecules, such as proteins, helping to identify and map binding sites. nih.gov

The synthesis of this compound is typically achieved from 3-aminobenzoic acid through a diazotization reaction followed by treatment with sodium azide. nih.govrsc.org

Conceptual Evolution of Azide Chemistry in Chemical Sciences

The field of azide chemistry has undergone a significant conceptual evolution since the first synthesis of an organic azide, phenyl azide, by Peter Grieß nearly 160 years ago. kit.edu Early milestones included the discovery of the Curtius rearrangement and the proposal of nitrenes as reaction intermediates in the late 19th century. kit.edu However, it was not until the mid-20th century that organic azides garnered substantial attention again, leading to the discovery of numerous new syntheses and transformations. kit.edu

A pivotal moment in the evolution of azide chemistry was the development of the Huisgen 1,3-dipolar cycloaddition in the 1950s. nih.gov This reaction, which forms a stable triazole ring from an azide and an alkyne, initially required harsh conditions like high temperatures. nih.gov The subsequent introduction of copper(I) catalysis (CuAAC) by Sharpless and Meldal revolutionized the field, transforming the azide-alkyne cycloaddition into a "click" reaction—a highly reliable and specific transformation that works under mild, often aqueous, conditions. tcichemicals.comnobelprize.org This breakthrough dramatically expanded the applicability of azides in drug discovery, materials science, and particularly in chemical biology. berkeley.edu

Further conceptual advancement came with the development of strain-promoted azide-alkyne cycloaddition (SPAAC) by Bertozzi and coworkers. nobelprize.org This reaction eliminates the need for a potentially toxic metal catalyst by using a strained cyclooctyne, making it a truly bioorthogonal reaction that can be performed in living cells without interfering with native biological processes. nih.govnobelprize.org These developments have solidified the role of azides as indispensable tools at the interface of chemistry, biology, and medicine. kit.edu

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H5N3O2 | nih.gov |

| Molecular Weight | 163.14 g/mol | chemimpex.com |

| Appearance | White to light yellow solid | tpu.rucymitquimica.com |

| CAS Number | 1843-35-2 | scbt.com |

| Melting Point | 164 °C | tpu.ru |

| Infrared Spectrum (IR) | 2132 cm⁻¹ (azide stretch) | rsc.org |

Table 2: Key Reactions and Applications of this compound

| Reaction/Application | Description | Key Intermediates/Products | References |

| Azide-Alkyne Cycloaddition | A [3+2] cycloaddition reaction forming a stable five-membered ring. Central to "click chemistry". | 1,2,3-Triazoles | kit.edunih.govmdpi.com |

| Photoaffinity Labeling | Light-induced formation of a reactive species for covalent labeling of biomolecules. | Nitrenes | kit.edunih.gov |

| Heterocycle Synthesis | Serves as a starting material for various nitrogen-containing cyclic compounds. | Benzo[c]isoxazoles | scbt.comresearchgate.net |

| Staudinger Ligation | Reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can be trapped to form an amide bond. | Aza-ylide | kit.edunih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIWVXXQSZTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301044888 | |

| Record name | 3-Azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843-35-2 | |

| Record name | 3-Azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Azidobenzoic Acid

Established Synthetic Pathways

The primary methods for synthesizing 3-azidobenzoic acid involve the transformation of the amino group of 3-aminobenzoic acid into an azide (B81097) group.

Diazotization and Subsequent Azidation of Precursors

A prevalent and well-established method for the synthesis of this compound is the diazotization of 3-aminobenzoic acid, followed by treatment with an azide salt. nih.govdtic.mil This two-step, one-pot reaction is a cornerstone of aromatic azide synthesis.

The process begins with the diazotization of 3-aminobenzoic acid. This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. sciforum.netwebassign.netlibretexts.org

Once the arenediazonium salt is formed, it is then treated with a source of azide ions, most commonly sodium azide (NaN₃). dtic.milsciforum.net The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium salt to yield this compound. sciforum.net The reaction is often allowed to warm to room temperature to facilitate the substitution. sciforum.net The resulting this compound can then be isolated as a solid precipitate. sciforum.net

A similar procedure is used for the synthesis of related compounds like 2-azidobenzoic acid and 4-azidobenzoic acid from their corresponding amino precursors. sciforum.net

Table 1: Reagents and Conditions for Diazotization-Azidation

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Aminobenzoic acid | 1. NaNO₂, HCl 2. NaN₃ | 0-5°C, then warm to room temperature | This compound | dtic.milsciforum.net |

| 2-Aminobenzoic acid | 1. NaNO₂, HCl 2. NaN₃ | 0-5°C, then warm to room temperature | 2-Azidobenzoic acid | sciforum.net |

Arenediazonium Salt-Mediated Approaches

Arenediazonium salts are versatile intermediates in organic synthesis, enabling the introduction of a wide array of functional groups onto an aromatic ring that are not easily accessible through direct substitution methods. webassign.netpressbooks.pub The synthesis of aryl azides from arenediazonium salts is a reliable and widely applicable method. tpu.ru

One approach involves the use of arenediazonium tosylates, which can be reacted with sodium azide in water at room temperature to produce aryl azides in high yields. tpu.ru This method is advantageous as it often does not require metal catalysis and can produce clean products with minimal need for purification. tpu.ru Aromatic amines can be converted directly to the corresponding azides in a one-pot reaction by diazotization with sodium nitrite in the presence of p-toluenesulfonic acid (p-TsOH), followed by the addition of sodium azide. tpu.ru

The Sandmeyer reaction, a well-known method for substituting the diazonium group, traditionally uses copper(I) salts to catalyze the introduction of halides or cyanide. libretexts.org While not the primary route for azide synthesis, the underlying principle of using a diazonium salt intermediate is central. libretexts.org The general stability of arenediazonium salts is a key factor, though they are typically used in situ at low temperatures (0-5°C) and are known to be unstable at higher temperatures, with some being explosive if isolated in a dry state. webassign.net

Functional Group Interconversions and Derivatization

The carboxylic acid and azide moieties of this compound allow for a range of chemical transformations, enabling its incorporation into more complex molecules.

Preparation of Acyl Halides (e.g., 3-Azidobenzoyl Chloride)

The carboxylic acid group of this compound can be readily converted into a more reactive acyl halide, most commonly the acyl chloride. This transformation is a crucial step for subsequent reactions such as esterification and amidation.

A standard method for this conversion is the reaction of this compound with thionyl chloride (SOCl₂). nih.govworktribe.com This reaction is often performed by heating the mixture to reflux, sometimes in an inert solvent like benzene (B151609). sciforum.networktribe.com The excess thionyl chloride can be removed by distillation, yielding the crude 3-azidobenzoyl chloride. rsc.orgworktribe.com This direct conversion is an efficient way to activate the carboxylic acid for further functionalization. nih.gov

Table 2: Synthesis of 3-Azidobenzoyl Chloride

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | Reflux | 3-Azidobenzoyl chloride | nih.gov |

| 2-Azidobenzoic acid | Thionyl chloride (SOCl₂) | Reflux in benzene | 2-Azidobenzoyl chloride | sciforum.net |

Formation of Esters and Amides

Once converted to its acyl chloride, 3-azidobenzoyl chloride serves as a versatile intermediate for the synthesis of various esters and amides. nih.gov

Esters can be prepared by reacting 3-azidobenzoyl chloride with an alcohol. For example, the reaction with benzoin (B196080) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) yields the corresponding benzoin ester. nih.gov

Amides are formed through the reaction of the acyl chloride with amines. For instance, amides of toluidine blue have been synthesized by reacting it with 3-azidobenzoyl chloride. sciforum.net Another common method for amide bond formation involves coupling this compound directly with an amine using coupling agents. Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of DMAP are used to facilitate this reaction. dtic.mil This method has been employed to attach the 3-azidobenzoyl group to complex molecules. dtic.milresearchgate.net

The azide group itself can be used to form amides directly from thioacids, providing an alternative pathway that avoids the initial amine precursor. google.com

Advanced Synthetic Protocols

Beyond the classical methods, more advanced protocols are being developed for the synthesis and application of this compound and its derivatives. These often focus on improving efficiency, safety, and compatibility with complex molecular scaffolds.

One area of advancement is in the development of one-pot syntheses that minimize the handling of potentially hazardous azide intermediates. tpu.ru For example, the synthesis of aryl azides from arenediazonium tosylates in water is considered a safer and more environmentally friendly approach. tpu.ru

The use of this compound in multicomponent reactions (MCRs) represents another advanced application. For instance, ortho-azidobenzoic acid has been used in Ugi reactions to synthesize triazolo-fused benzodiazepines, demonstrating the utility of the azide and carboxylic acid functionalities in complex heterocyclic synthesis. mdpi.com

Furthermore, this compound and its derivatives are key components in "click chemistry," particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.orgeurjchem.com This has led to the development of specialized protocols for synthesizing 1,2,3-triazole derivatives from this compound and various alkynes. researchgate.net

The development of DNA-compatible reactions has also seen the use of related aryl azides. For instance, a bifunctional DNA headpiece derived from 3-bromo-5-aminobenzoic acid has been used to demonstrate orthogonal coupling reactions, highlighting the potential for creating complex libraries for drug discovery. rsc.org

Multicomponent Reaction (MCR) Strategies for Azide Integration

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. This compound, and its isomers, are valuable components in such reactions, particularly in the Ugi four-component reaction (U-4CR).

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of an azidobenzoic acid, such as the ortho- or para-isomer, introduces a latent functional group (the azide) that can be used for subsequent transformations, a strategy known as post-MCR modification. For instance, in a notable application, 2-azidobenzoic acid was utilized in an Ugi reaction with arylglyoxals, benzylamines, and cyclohexyl isocyanide. thieme-connect.com The resulting Ugi adducts were then subjected to a triphenylphosphine-mediated Staudinger/aza-Wittig cyclization to produce benzodiazepine (B76468) β-turn mimetics. thieme-connect.combeilstein-journals.org This approach leverages the azide group introduced by the azidobenzoic acid to facilitate the final ring-closing step. thieme-connect.com

While direct examples focusing exclusively on this compound in complex MCRs are less common in the cited literature than its ortho- and para-isomers, the principles demonstrated with these isomers are broadly applicable. For example, 4-azidobenzoic acid has been used in Ugi reactions to generate terminal triazoles. beilstein-journals.orgnih.gov This involves reacting 4-azidobenzoic acid with various isocyanides, aldehydes, and amines. beilstein-journals.orgnih.gov The resulting Ugi product contains the azido (B1232118) group, which can then participate in "click" chemistry, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a triazole ring. nih.gov This Ugi/Click method allows for the synthesis of peptidomimetics with triazole units at various positions. beilstein-journals.org

A general scheme for an Ugi reaction involving an azidobenzoic acid is shown below. The reaction combines the azidobenzoic acid (1), an aldehyde (2), an amine (3), and an isocyanide (4) to yield a complex α-acylamino amide adduct (5). The azide group within this adduct is then available for further chemical elaboration.

Table 1: Representative Ugi Four-Component Reaction (U-4CR) with Azidobenzoic Acids

| Carboxylic Acid Component | Aldehyde | Amine | Isocyanide | Subsequent Reaction | Final Product Class | Reference |

| 2-Azidobenzoic acid | Arylglyoxal | Benzylamine | Cyclohexyl isocyanide | Staudinger/aza-Wittig | Benzodiazepine | thieme-connect.com |

| 4-Azidobenzoic acid | Various | Various | Various | Click Cycloaddition | Triazole-linked peptidomimetic | beilstein-journals.orgnih.gov |

| p-Azidobenzoic acid | Paraformaldehyde | Amine-modified biotin (B1667282) | Isonitrile methyl ester | Not applicable | Photoaffinity scaffold | rsc.org |

Solid-Phase Synthesis and Immobilization Techniques

Solid-phase synthesis is a powerful technique for the assembly of complex molecules and libraries of compounds in a high-throughput manner. This compound can be effectively utilized in this context by immobilizing it onto a solid support, typically a resin. The immobilization is generally achieved by forming an ester linkage between the carboxylic acid group of this compound and a hydroxyl-functionalized resin, such as Wang resin. beilstein-journals.org This is often facilitated by standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). beilstein-journals.org

Once the azidobenzoic acid is anchored to the solid support, the azide functionality serves as a reactive handle for subsequent chemical modifications. A prominent application is the Huisgen 1,3-dipolar cycloaddition, a "click" reaction between the immobilized azide and an alkyne to form a triazole ring system. beilstein-journals.org This reaction can be catalyzed by either copper(I) or ruthenium(II) complexes, leading to different regioisomers of the triazole product, thereby increasing molecular diversity. beilstein-journals.org After the desired molecular scaffold is assembled on the resin, the final product is cleaved from the solid support, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the free product in solution. nih.gov

This solid-phase approach offers significant advantages, including the simplification of purification procedures, as excess reagents and byproducts can be easily washed away from the resin-bound product. beilstein-journals.org It has been employed in the parallel synthesis of diaryltriazoles, which are of interest as potential peptidomimetics. beilstein-journals.org

Beyond synthesis, azidobenzoic acids are also used to functionalize surfaces for biomaterial and nanotechnology applications. For example, 4-azidobenzoic acid has been used to modify glass and mesoporous titanium dioxide surfaces. imrpress.comrsc.org The immobilized azido group can then be used to "click" other molecules, such as energy-relay dyes or peptides, onto the surface via azide-alkyne cycloaddition. rsc.org This precise immobilization is crucial for constructing functional materials like dye-sensitized solar cells and antimicrobial surfaces. imrpress.comrsc.org

Table 2: Solid-Phase Immobilization and Subsequent Reaction of Azidobenzoic Acids

| Azidobenzoic Acid | Solid Support / Surface | Immobilization Method | Subsequent On-Support Reaction | Purpose | Reference |

| 4-Azidobenzoic acid | Wang resin | Esterification (DIC, DMAP) | Huisgen 1,3-dipolar cycloaddition with alkynes | Synthesis of diaryltriazoles | beilstein-journals.org |

| 4-Azidobenzoic acid | Peptide-linked Wang resin | Amide coupling (DIC, HOBt) | None (used for conjugation) | Synthesis of triazole-peptide conjugates | nih.gov |

| 2-Azidobenzoic acid | Amine-functionalized resin | Amide coupling (DIC, HOBt) | Intramolecular cyclization | Synthesis of benzodiazepine derivatives | theses.cz |

| 4-Azidobenzoic acid | Glass substrate | Ligand modification | Not specified | Surface functionalization for biomaterials | imrpress.com |

| 4-Azidobenzoic acid | Mesoporous titanium dioxide | Co-adsorption with a dye | Copper(I)-catalyzed azide-alkyne cycloaddition | Fabrication of dye-sensitized solar cells | rsc.org |

Advanced Applications in Click Chemistry with 3 Azidobenzoic Acid

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, valued for its specificity, reliability, and biocompatibility. researchgate.net This reaction has become a foundational method in various scientific disciplines, including drug discovery and materials science, for its ability to efficiently and selectively join molecular fragments. researchgate.netresearchgate.net The reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, a process significantly accelerated by a copper(I) catalyst, to form a stable triazole ring. researchgate.netmdpi.com

The primary outcome of the CuAAC reaction is the formation of a five-membered 1,2,3-triazole heterocycle. mdpi.com This triazole ring is not merely a passive linker; it is a rigid structure that can mimic the electronic properties of an amide bond, making it a valuable bioisostere in peptidomimetic studies. mdpi.com The stability and desirable characteristics of the triazole moiety have made it a focus in drug discovery. mdpi.com

Research has demonstrated the use of 3-azidobenzoic acid in the synthesis of complex triazole-containing molecules. For instance, it has been used in a CuAAC reaction with Fmoc-protected 3-ethynyl aniline (B41778) to create a triazole-based aromatic β-turn peptidomimetic designed to inhibit the aggregation of amyloid-β peptides. mdpi.com In another application, azidobenzoic acids, including the 3-azido isomer, were prepared from their corresponding aminobenzoic acids and subsequently reacted with a derivative of norethisterone acetate (B1210297) (NEA) under click reaction conditions to synthesize novel steroidal triazoles. researchgate.net

Table 1: Examples of 1,2,3-Triazole Synthesis using Azidobenzoic Acids via CuAAC

| Azide Reactant | Alkyne Reactant | Catalyst System | Product Description | Research Focus | Source(s) |

| This compound | Fmoc-protected 3-ethynyl aniline | Copper(I) | Triazole aromatic β-turn mime | Inhibition of amyloid-β peptide aggregation | mdpi.com |

| 2-, 3-, and 4-Azidobenzoic acids | 17α-ethynyl-19-nortestosterone-17β-yl acetate | Copper(I) | 17α-[1-(carboxyphenyl)-1,2,3-triazol-4-yl]-19-nor-testosterone-17β-yl acetates | Synthesis of steroidal triazoles with potential progestational and antiproliferative activities | researchgate.net |

| p-Azidobenzoic acid | Propargyl esters of saturated carboxylic acids | Copper(I) iodide | 4-(4-((alkanoyloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid derivatives | Synthesis of novel triazole derivatives for potential anti-inflammatory applications | eurjchem.comeurjchem.com |

A key feature of the CuAAC reaction is its high degree of regioselectivity. iaea.org While the uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the introduction of a copper(I) catalyst directs the reaction to almost exclusively form the 1,4-disubstituted regioisomer. eurjchem.comeurjchem.combeilstein-journals.org This control is crucial for applications where a single, well-defined product is necessary.

Studies involving the reaction of para-azidobenzoic acid with various propargyl esters in the presence of copper(I) iodide as a catalyst have confirmed the formation of only the 1,4-isomers of the 1,2,3-triazole products. eurjchem.comeurjchem.com This regioselectivity has been further demonstrated in the synthesis of various ester-linked 1,2,3-triazoles using cellulose-supported cuprous iodide nanoparticles as the catalyst, which also yielded the 1,4-disubstituted products. iaea.org Other metal catalysts, such as silver(I), have also been employed to achieve regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Chemical Systems

While CuAAC is highly efficient, the copper(I) catalyst can be toxic to living cells, which limits its application in vivo. nih.gov To address this, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a catalyst-free alternative. nih.gov This methodology utilizes a strained cyclooctyne, which possesses high ring strain that enables it to undergo a [3+2] cycloaddition with an azide under physiological conditions without the need for a catalyst. nih.gov The reaction proceeds selectively and has been used to modify biomolecules on living cells with no apparent toxicity. nih.gov Azides like this compound are suitable reagents for SPAAC, allowing for copper-free click chemistry modifications of biological molecules. sigmaaldrich.com

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Requires Copper(I) catalyst. researchgate.net | Catalyst-free. nih.gov |

| Alkyne | Terminal alkynes. researchgate.net | Strained cyclooctynes. nih.gov |

| Biocompatibility | Limited by the toxicity of the copper catalyst. nih.gov | High biocompatibility, suitable for use in living systems. nih.gov |

| Reaction Conditions | Often mild, aqueous conditions are possible. researchgate.net | Proceeds under physiological conditions. nih.gov |

| Primary Application | General synthesis, materials science, bioconjugation in vitro. researchgate.net | Chemical biology, in vivo labeling, bioconjugation in living cells. nih.govsigmaaldrich.com |

Integration into Diverse Molecular Architectures

The utility of this compound extends beyond the synthesis of simple triazoles. Its azide and carboxylic acid functional groups allow it to be incorporated as a versatile precursor into a wide array of complex molecular structures, including various heterocyclic systems and bioconjugates.

This compound serves as a key starting material for the synthesis of diverse and complex heterocyclic compounds. As previously noted, it is integral to forming peptidomimetic structures containing 1,2,3-triazole rings. mdpi.com The principles of using azidobenzoic acid derivatives can be extended to create fused heterocyclic systems. For example, research using ortho-azidobenzoic acid in a multi-component Ugi reaction, followed by an intramolecular azide-alkyne cycloaddition, has yielded complex triazolobenzodiazepines. mdpi.com This demonstrates how the azide and carboxylic acid functionalities can be strategically placed to construct poly-heterocycles. mdpi.com

Furthermore, azidobenzoic acid derivatives can be precursors to entirely different classes of heterocycles. Through photochemical cyclization, 2-azidobenzoic acids can be converted into 2,1-benzisoxazole-3(1H)-ones, which are themselves important pharmacophores. beilstein-journals.orgsciforum.net This transformation highlights the synthetic flexibility of the aryl azide moiety, which can form nitrene intermediates that lead to different ring systems under specific reaction conditions. beilstein-journals.orgsciforum.net

The conjugation of molecules to carbohydrates is a significant area of chemical biology, as carbohydrates play vital roles in numerous biological processes. nih.gov Click chemistry provides a powerful strategy for creating these glycoconjugates. nih.govtsijournals.com The azido (B1232118) group of this compound can be efficiently "clicked" onto an alkyne-functionalized carbohydrate, or conversely, the carboxylic acid can be used to install the molecule onto a support or another biomolecule, which then has a free azide for conjugation.

The CuAAC reaction is a widely used method for linking azido-functionalized molecules to carbohydrates bearing a terminal alkyne. nih.gov This approach allows for the creation of stable, covalently linked glycoconjugates that can be used to study carbohydrate-protein interactions or to develop new therapeutic agents. nih.govtsijournals.com The synthesis of azido-functionalized carbohydrates has been developed specifically for ready connection to alkyne-bearing molecules, demonstrating the broad applicability of this conjugation strategy in chemical biology. nih.gov

Peptide and Peptidomimetic Construction

The construction of peptides and their synthetic mimics, known as peptidomimetics, is a cornerstone of medicinal chemistry, aimed at developing therapeutic agents with improved stability and bioavailability over natural peptides. mdpi.comrsc.org this compound serves as a key building block in this field, primarily by enabling the incorporation of rigid aromatic structures and stable triazole rings into peptide backbones or as side-chain modifications. mdpi.comresearchgate.net

One notable application is the synthesis of β-turn mimetics. mdpi.comresearchgate.net β-turns are crucial secondary structures in peptides and proteins, and mimicking them can yield compounds with significant biological activity. For instance, a β-turn mime was synthesized through a CuAAC reaction between an Fmoc-protected 3-ethynyl aniline and this compound. mdpi.comresearchgate.net This resulting structure can self-assemble via π–π stacking interactions and has been shown to inhibit the aggregation of amyloid-β peptides, which is implicated in Alzheimer's disease. mdpi.comresearchgate.net The 1,2,3-triazole ring formed via the click reaction acts as a bioisostere for the peptide bond, offering rigidity and resistance to enzymatic degradation. mdpi.combeilstein-journals.org

The "azido acid" approach, which utilizes building blocks like this compound, presents an alternative to traditional peptide synthesis that starts with amino acids. nih.gov In this strategy, an iterative sequence of azide reduction to an amine, followed by amide bond formation with the next azido acid, allows for the assembly of peptide chains. nih.gov This method is particularly advantageous for creating β-peptides, as the activated β-azido acids used for coupling are not prone to racemization at the azide-bearing carbon. nih.gov

Furthermore, research into inhibitors of enzymes like oligosaccharyl transferase (OT) has utilized aminobenzoic acids as isosteres for dipeptide units. rsc.org Specifically, a peptidomimetic incorporating 3-aminobenzoic acid, the direct precursor to this compound, showed potent inhibition of OT, comparable to its parent peptide. rsc.org This highlights the utility of the 3-substituted benzoic acid scaffold in designing peptidomimetics. The conversion of the amine in 3-aminobenzoic acid to an azide group via diazotization is a standard procedure, enabling its subsequent use in click chemistry to conjugate these peptidomimetic cores to other molecules or to form macrocyclic structures. nih.govbeilstein-journals.org

| Application | Key Reactants | Resulting Structure/Function | Reference |

| β-Turn Mimicry | This compound, 3-Ethynyl aniline | Forms a triazole-based β-turn isostere; Inhibits amyloid-β aggregation. | mdpi.comresearchgate.net |

| Peptidomimetic Scaffolds | 3-Aminobenzoic acid (precursor) | Acts as a dipeptide isostere for enzyme inhibitors. | rsc.org |

| Azido Acid Synthesis | 3-Aminobenzoic acid | Converted to this compound for use in click reactions and peptide synthesis. | nih.gov |

Polymer and Dendrimer Functionalization

The precise control over the architecture of polymers and dendrimers allows for their use in a wide array of applications, particularly in drug delivery and nanotechnology. mdpi.comijcrt.org this compound provides a powerful tool for the functionalization of these macromolecules, enabling the attachment of various ligands, drugs, or imaging agents through click chemistry. semanticscholar.org

Dendrimers are highly branched, monodisperse polymers with a well-defined number of terminal functional groups. mdpi.comasianjpr.com Their surfaces can be readily modified, making them ideal carriers for therapeutic agents. mdpi.com Azide-terminated dendrimers, such as those based on a bis-MPA polyester (B1180765) scaffold, are designed specifically for use in click chemistry reactions. cd-bioparticles.netpolymerfactory.com The carboxylic acid of this compound can be coupled to the hydroxyl or amine surface groups of a dendrimer, thereby coating its periphery with azide groups. These "clickable" dendrimers can then be conjugated with alkyne-modified molecules, such as drugs or targeting moieties, in a highly efficient and specific manner. semanticscholar.orgpolymerfactory.com This approach has been used to prepare multivalent and bifunctional dendrimers for various research applications. polymerfactory.com

In polymer chemistry, this compound can be used to modify polymers containing reactive side-chains. For example, polymers with pending 2-oxazoline groups can be reacted with the carboxylic acid of azidobenzoic acid. mdpi.comresearchgate.net This ring-opening reaction grafts the azidobenzoyl group onto the polymer backbone, introducing azide functionalities that are available for subsequent click reactions. This method allows for the creation of functional polymer brushes and other complex polymer architectures. mdpi.comresearchgate.net The ability to combine different polymerization techniques with click chemistry modifications expands the toolbox for creating tailor-made materials with specific properties, such as thermoresponsiveness. mdpi.com

| Macromolecule | Functionalization Strategy | Purpose/Application | Reference |

| Dendrimers (bis-MPA) | Surface modification to create azide-terminated dendrimers. | Preparation of multivalent scaffolds for click chemistry conjugation with drugs or ligands. | cd-bioparticles.netpolymerfactory.com |

| Poly(2-oxazoline)s | Ring-opening reaction of pending oxazoline (B21484) groups with this compound. | Creates a "clickable" polymer backbone for further functionalization. | mdpi.comresearchgate.net |

| General Polymers | Grafting of azidobenzoic acid to polymer backbones. | Introduction of azide handles for click-based modification and synthesis of functional materials. | semanticscholar.org |

Nanomaterial Surface Derivatization

The functionalization of nanomaterial surfaces is critical for their application in fields such as biosensing, drug delivery, and medical imaging. mdpi.comnih.gov this compound is an effective surface modification agent, enabling the covalent attachment of biomolecules and other functional moieties to a variety of nanomaterials via click chemistry.

One common strategy involves a two-step process. First, the nanomaterial surface, such as silica (B1680970) or nanodiamonds, is modified to introduce amine groups. mdpi.comdeakin.edu.au Subsequently, these amine groups are reacted with the carboxylic acid of this compound using a carbodiimide (B86325) coupling agent, resulting in an azide-terminated surface. mdpi.comresearchgate.net These "clickable" nanoparticles can then be conjugated with a wide range of alkyne-containing molecules, including fluorescent dyes, targeting ligands, or therapeutic agents. mdpi.com This method has been used to functionalize nanodiamonds for biological applications and to create photoreactive silica nanoparticle coatings. mdpi.comdeakin.edu.au

The unique properties of the azidophenyl group can also be harnessed directly. For instance, azidobenzoic acid has been used to prepare micropatterned surfaces for biological studies, such as manipulating the morphology and function of mesenchymal stem cells. nii.ac.jp In other research, gold nanoparticles (AuNPs) were modified with azidobenzoic acid to facilitate the study of click reactions using surface-enhanced Raman scattering (SERS). rsc.org The ability to easily modify the surface of silica nanoparticles with azidobenzoic acid has also been shown to alter their surface potential, which can be used to control their interaction with biological systems, such as their rate of excretion from living cells. kyoto-u.ac.jp This surface derivatization is a versatile method applicable to a wide range of organic and inorganic substrates, greatly enhancing the stability and functionality of the resulting nanomaterial-based systems. deakin.edu.au

| Nanomaterial | Derivatization Method | Key Finding/Application | Reference |

| Nanodiamonds | Amine-terminated NDs reacted with azidobenzoic acid. | Creates azide-functionalized NDs for subsequent click chemistry conjugation. | mdpi.comresearchgate.net |

| Silica Nanoparticles | Amine-functionalized silica reacted with azidobenzoic acid. | Creates photoreactive, stable nanoparticle coatings; allows control over surface potential. | deakin.edu.aukyoto-u.ac.jp |

| Gold Nanoparticles | Surface modification with azidobenzoic acid. | Enables SERS analysis of click reactions on the nanoparticle surface. | rsc.org |

| Polymer Surfaces | Photochemical immobilization of azidated molecules. | Creates micropatterned surfaces for controlling cell behavior. | nii.ac.jpresearchgate.net |

Research Applications in Chemical Biology and Bioconjugation Utilizing 3 Azidobenzoic Acid

Chemoselective Bioconjugation Techniques

Chemoselective bioconjugation refers to the ability to selectively modify one functional group in the presence of many others, a critical requirement for working with complex biological molecules. 3-Azidobenzoic acid is a key player in this area, enabling the precise attachment of labels, drugs, and other moieties to biomolecules.

Selective Labeling of Proteins and Nucleic Acids

The ability to selectively label proteins and nucleic acids is fundamental to understanding their function and localization within a cell. This compound serves as a valuable reagent for this purpose. chembk.com It can be used for the radioactive and fluorescent labeling of these biomolecules, acting as a chemical marker. chembk.comchembk.com

One common strategy involves activating the carboxylic acid group of this compound, for example, as an N-hydroxysuccinimide (NHS) ester. rsc.org This activated form can then react with nucleophilic groups on proteins, such as the amine groups of lysine (B10760008) residues, to form a stable amide bond. The azide (B81097) group is then available for subsequent "click" reactions with an alkyne-containing molecule, such as a fluorescent dye or a biotin (B1667282) tag. This two-step approach allows for a high degree of control and specificity in labeling. A study demonstrated that a 4-azidobenzoyl fluoride (B91410) linker showed a 72% efficacy in conjugating to a monoclonal antibody, outperforming the corresponding NHS ester. rsc.org

In the realm of nucleic acids, 3-azidoamsacrine, a derivative of this compound, has been studied as a photoaffinity labeling agent for DNA. nih.gov Upon photoactivation, it forms covalent adducts with guanine (B1146940) and adenine (B156593) bases, allowing for the probing of DNA-protein interactions and the identification of drug binding sites. nih.gov Another approach involves the enzymatic incorporation of azide-modified nucleotides, such as 3′-Azido-2′,3′-ddGTP, into RNA, which can then be labeled via click chemistry. baseclick.eu

Targeted Modification of Amino Acid Residues (e.g., Cysteine, Methionine)

While lysine is a common target for modification, its high abundance on protein surfaces can lead to heterogeneous products. Therefore, methods for targeting less abundant amino acids like cysteine and methionine are highly sought after for achieving site-selective modification.

Cysteine: The thiol group of cysteine is a prime target for conjugation due to its unique nucleophilicity. nih.govacs.org However, the presence of reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), often used to prevent disulfide bond formation, can interfere with common cysteine modification reagents like maleimides. nih.govacs.orgresearchgate.net A method has been developed to overcome this by using 4-azidobenzoic acid to selectively oxidize and inactivate excess TCEP before the addition of the maleimide, ensuring efficient and selective labeling of cysteine residues. nih.govacs.orgresearchgate.net This technique has been successfully used in the preparation of fluorescently labeled antibody fragments. researchgate.netmdpi.com

Methionine: Methionine is a rare amino acid in proteins, making it an attractive target for highly site-selective labeling. acs.org A strategy for methionine modification involves its reaction with an oxaziridine (B8769555) reagent to form a sulfimide, which can then be further functionalized. While this compound itself is not directly used to modify methionine, the azide group it provides is crucial for the subsequent click reaction. For instance, a protein can be modified with an alkyne-bearing oxaziridine, and the resulting alkyne-tagged protein can then be reacted with an azide-containing label, which could be derived from this compound. acs.orgresearchgate.net

Development of Antibody-Drug Conjugate (ADC) Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.gov The linker that connects the antibody and the drug is a critical component, influencing the stability, efficacy, and safety of the ADC. nih.gov this compound and its derivatives are utilized in the construction of these linkers. ambeed.cncreative-biolabs.comcreative-biolabs.com

The azide functionality allows for the use of click chemistry to attach the drug or a drug-linker complex to the antibody. medchemexpress.com For example, an antibody can be functionalized with an alkyne group, and a drug can be attached to an azide-containing linker derived from this compound. The two components can then be joined via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. medchemexpress.com This modular approach provides a high degree of flexibility in ADC design. Various linkers incorporating the azido (B1232118) group, such as 4-azidobenzoic acid N-hydroxysuccinimide ester, are commercially available for this purpose. creative-biolabs.comcreative-biolabs.comtechnologynetworks.com The development of novel linkers, including those with improved hydrophilicity, is an active area of research to enhance the therapeutic properties of ADCs. nih.gov

Chemical Probe Design and Functionalization

Chemical probes are small molecules designed to interact with and report on biological systems. This compound is a valuable building block for the synthesis of such probes due to the versatility of its functional groups. scbt.com

Creation of Molecular Tools for Biological Pathway Interrogation

The ability to create molecular tools to interrogate biological pathways is essential for understanding complex cellular processes. This compound can be incorporated into molecules designed to interact with specific enzymes or receptors. For instance, it has been used in the synthesis of peptidomimetic analogues to study the drug-binding site of P-glycoprotein, a protein involved in multidrug resistance. nih.gov In this context, the azido group can serve as a photoaffinity label to covalently crosslink the probe to its target protein upon UV irradiation, allowing for the identification of binding partners.

Furthermore, photocatalytic methods using aryl azides are being developed for proximity labeling of proteins within live cells. acs.org In this approach, a photocatalyst localized to a specific cellular compartment can activate a nearby azide-containing probe, leading to the labeling of proteins in its immediate vicinity. acs.orgresearchgate.net This allows for the mapping of protein-protein interactions and the characterization of subcellular proteomes.

Synthesis of Fluorescent and Affinity-Based Conjugates (e.g., Biotinylated)

The synthesis of fluorescent and affinity-based conjugates is a cornerstone of chemical biology, enabling the visualization and purification of biomolecules. This compound is frequently employed in the creation of these reagents.

Fluorescent Conjugates: The azide group of this compound can be readily "clicked" onto an alkyne-modified fluorophore, or vice versa, to create fluorescent probes. nih.gov These probes can then be attached to a biomolecule of interest via the carboxylic acid group. For example, a fluorescent immunosensor called a Quenchbody has been constructed using 4-azidobenzoic acid to inactivate the reducing agent TCEP during the labeling process with a fluorescent dye. mdpi.com In another study, conjugating 4-azidobenzoic acid to a FAST (Fluorescence-Activating and Absorption-Shifting Tag) fluorogen resulted in selective labeling of certain bacteria. nih.govbiorxiv.org

Affinity-Based Conjugates: Biotin is a widely used affinity tag due to its strong and specific interaction with streptavidin. This compound can be used to create biotinylated probes. For example, an azide-containing probe can be reacted with an alkyne-modified biotin to generate a biotinylated probe. This probe can then be used to label a target biomolecule, which can subsequently be purified or detected using streptavidin-coated beads or streptavidin-conjugated enzymes. This strategy has been used in the development of photocatalytic proximity labeling methods where an azide-biotin probe is used to tag and identify proteins in specific cellular compartments. researchgate.net

Biomimetic Design and Structural Biology Investigations

This compound is a valuable chemical tool in biomimetic design and structural biology, enabling researchers to create synthetic structures that mimic complex biological molecules and to probe fundamental biological processes. Its azide group provides a reactive handle for "click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the construction of novel peptidomimetics and bioconjugates.

Engineering of Peptide Isosteres and β-Turn Mimics

Peptidomimetics are compounds that imitate the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. beilstein-journals.orgbeilstein-journals.org The 1,2,3-triazole ring, formed via a click reaction involving an azide, is an effective isostere for the peptide bond, capable of mimicking the trans configuration of the amide linkage. mdpi.comnih.gov This mimicry is central to the engineering of synthetic peptide structures.

A significant application of this compound is in the synthesis of β-turn mimics. mdpi.com β-turns are crucial secondary structures in polypeptides that play a role in protein folding and molecular recognition. mdpi.com Researchers have successfully synthesized aromatic β-turn mimetics through the CuAAC reaction between this compound and Fmoc-protected 3-ethynyl aniline (B41778). mdpi.comresearchgate.netresearchgate.net These synthetic turns can be incorporated into peptide backbones to enforce specific conformations, making them valuable tools for studying peptide and protein structure and function. beilstein-journals.orgbeilstein-journals.org Molecular modeling has shown that the tendency to form the necessary intramolecular hydrogen bonds in these mimics depends on the spacer length connecting the amide groups to the central triazole ring. mdpi.com

| Application | Reactants Used with this compound | Key Outcome | Reference |

| β-Turn Mimic Synthesis | Fmoc-protected 3-ethynyl aniline | Creation of a triazole-based aromatic β-turn mimic via CuAAC. | mdpi.comresearchgate.net |

| Peptide Isostere | Alkyne-functionalized peptides | Replacement of amide bonds with a 1,2,3-triazole moiety to enhance stability. | mdpi.comnih.gov |

| Constrained Peptidomimetics | Various alkynes (via Ugi/Click combination) | Generation of conformationally constrained building blocks for drug design. | beilstein-journals.orgbeilstein-journals.org |

Contribution to Protein Folding Studies

The study of protein folding, the process by which a polypeptide chain acquires its functional three-dimensional structure, is a fundamental challenge in biochemistry, often referred to as the "Levinthal paradox". libretexts.org Misfolded proteins can lead to aggregation and are associated with numerous diseases. libretexts.org

Development of Aggregation Inhibitors (e.g., Amyloid-β Peptides)

The aggregation of amyloid-β (Aβ) peptides is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. mdpi.comresearchgate.netnih.gov A promising therapeutic strategy involves the development of molecules that can inhibit this aggregation process. nih.govnih.gov

The β-turn mimics synthesized using this compound have been specifically studied as inhibitors of Aβ peptide aggregation. mdpi.comresearchgate.netresearchgate.net The turn region of the Aβ peptide is critical for its fibrillation. researchgate.net By replacing two amino acids in this turn region with a synthetic triazole-based mimic, researchers have created conjugates that effectively prevent amyloid aggregation. mdpi.comresearchgate.netresearchgate.net These mimics can interfere with the nucleation of Aβ, convert them into non-toxic forms, or disrupt the formation of β-sheets, which are characteristic of amyloid fibrils. mdpi.comnih.gov For instance, β-turn mimetics synthesized from this compound and 3-ethynyl aniline can self-assemble through π–π stacking interactions and have been shown to inhibit the aggregation of amyloid-β peptides. mdpi.com

Enzymatic and Biochemical Pathway Investigations (e.g., Human UDP-glucuronosyltransferases)

This compound and its derivatives are utilized as probes in biochemical investigations of enzymatic pathways. A notable example is their use in studying human UDP-glucuronosyltransferases (UGTs), a family of enzymes crucial for the metabolism and detoxification of many drugs, xenobiotics, and endogenous compounds. nih.govnih.gov

UGTs catalyze the transfer of glucuronic acid to a substrate, a process known as glucuronidation. nih.govnih.gov Studies have investigated the glucuronidation of the antiviral drug 3'-azido-3'-deoxythymidine (AZT), catalyzed by human liver UGTs. nih.govnih.gov In these studies, the inhibitory effects of various nucleoside analogs on AZT glucuronidation were examined, revealing a correlation between the inhibitory potency of these analogs and their hydrophobicity. nih.gov Furthermore, a derivative, 4-Azido-2-hydroxybenzoic acid, has been synthesized and employed as a photoactive probe specifically to identify the phenol (B47542) binding site within UGTs. researchgate.net This demonstrates the utility of azidobenzoic acid derivatives in mapping the active sites of enzymes, providing insights into substrate specificity and enzyme-inhibitor interactions.

Glycosaminoglycan Modification and Biomaterial Integration

This compound is a key reagent for modifying the surfaces of biomaterials to improve their biocompatibility and functionality for applications in tissue engineering and regenerative medicine. nih.govmdpi.com Its photoreactive azide group allows for covalent attachment to polymer backbones, often under UV irradiation, to create functionalized hydrogels and surfaces. nih.govmdpi.com

One major application is the modification of chitosan (B1678972), a biocompatible polysaccharide, to create photocrosslinkable hydrogels. nih.govmdpi.com By reacting chitosan with p-azidobenzoic acid, researchers have developed materials that form stable hydrogels upon UV exposure. mdpi.com These hydrogels can be used for cell delivery and tissue repair. For example, azidobenzoic acid-modified chitosan has been co-polymerized with other functional macromers, such as those containing the cell adhesion peptide sequence RGD, to create biomaterials that support cell survival and integration, particularly for cardiac tissue repair. nih.govmdpi.com

Another innovative use involves the modification of decellularized tissues to create biomimetic surfaces. In one study, the amino groups of decellularized aortas were modified with this compound. researchgate.net This introduced azide groups onto the tissue surface, which then served as anchor points for attaching heparin chains via "click" chemistry. The resulting heparin-coated surface mimics the natural glycocalyx of endothelial cells, which is known to prevent protein adhesion and thrombus formation, thereby improving the blood compatibility of the biomaterial. researchgate.net

| Biomaterial | Modifying Agent | Application | Desired Outcome | Reference |

| Chitosan | p-Azidobenzoic acid | Photocrosslinkable hydrogel for myocardial tissue engineering. | Delivery of cells and growth factors to injured tissue. | mdpi.commdpi.com |

| Decellularized Aorta | This compound | Surface modification for biomimetic coating. | Attachment of heparin to mimic the native glycocalyx and reduce thrombosis. | researchgate.net |

| Poly(vinyl alcohol) | p-Azidobenzoic acid groups | Photosensitive films for potential membrane applications. | Creation of new materials with tunable properties. | researchgate.net |

Applications in Materials Science and Polymer Chemistry Involving 3 Azidobenzoic Acid

Engineering of Functionalized Polymeric Systems

3-Azidobenzoic acid is instrumental in the engineering of polymeric systems with tailored properties. Its ability to be incorporated into polymer chains and to react under specific conditions allows for the creation of novel materials with advanced functionalities.

Researchers have utilized this compound to create functionalized derivatives of poly(2-oxazoline) (POx) and poly(ε-caprolactone) (PCL). While direct polymerization of this compound with these polymers is not the primary route, it is used as a modification agent. For instance, polymers with reactive side chains, such as those containing 2-isopropenyl-2-oxazoline, can be reacted with 4-azidobenzoic acid to introduce photoreactive azide (B81097) groups. researchgate.netresearchgate.net This allows for subsequent crosslinking or grafting reactions upon UV exposure.

In the context of PCL, this compound can be used to introduce azide functionalities. For example, 3-azido-1-propanol can act as an initiator for the ring-opening polymerization of ε-caprolactone, resulting in azide-terminated PCL (PCL-N3). researchgate.net This azide-terminated polymer can then be used in "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form block copolymers with other polymers like poly(ethylene glycol) (PEG). researchgate.net This method provides a pathway to novel biodegradable and biocompatible copolymers. researchgate.netacs.org

| Polymer System | Role of Azidobenzoic Acid Derivative | Resulting Functionality |

| Poly(2-oxazoline) | Post-polymerization modification with 4-azidobenzoic acid | Introduction of photoreactive azide groups for crosslinking |

| Poly(ε-caprolactone) | Initiation of ring-opening polymerization with 3-azido-1-propanol | Formation of azide-terminated PCL for "click" chemistry |

The azide group of this compound is highly effective for surface grafting and immobilization, a key process in creating advanced materials with specific surface properties. This is often achieved through photochemical reactions where UV light converts the azide group into a highly reactive nitrene. This nitrene can then form a covalent bond with the surface of a material.

For example, this compound has been used to modify the surface of decellularized aortas. nih.gov The amino groups on the aorta's surface were reacted with pre-activated this compound to introduce azide groups. nih.gov These azide groups then served as anchor points for attaching other molecules via "click" chemistry, leading to a heparinized surface with improved blood compatibility. nih.gov Similarly, 4-azidobenzoic acid has been used to functionalize chitosan (B1678972), a biopolymer, to create photoreactive materials for surface modification. google.comnju.edu.cncpu.edu.cn This azidated chitosan can then be grafted onto surfaces like glass or polypropylene (B1209903) upon UV irradiation. google.comnju.edu.cncpu.edu.cn

This technique has also been applied to nanoparticles. Silica (B1680970) nanoparticles were functionalized with 4-azidobenzoic acid to create photoreactive building blocks for layer-by-layer assembly on cotton fabrics, resulting in a durable superhydrophobic coating. deakin.edu.au

Development of Photoresponsive Materials and Sensing Platforms

The photoreactive nature of the azide group in this compound makes it a valuable component in the development of photoresponsive materials and sensing platforms. Upon exposure to UV light, the azide group decomposes to generate a highly reactive nitrene intermediate and nitrogen gas. sciforum.netescholarship.org This transformation can be harnessed to create materials that change their properties in response to light.

This principle is used in photochemical surface modification. For instance, amides of toluidine blue O with this compound have been synthesized. sciforum.net Under UV irradiation, these compounds form covalent bonds with polymer surfaces like polyethylene (B3416737) terephthalate (B1205515) (PET), creating a durable bioactive coating. sciforum.net The efficiency of this modification can be influenced by the position of the azide group on the benzoic acid ring. sciforum.net

Furthermore, the ability to immobilize biomolecules onto surfaces using azidobenzoic acid derivatives is crucial for creating sensing platforms. researchgate.net For example, 4-azidobenzoic acid has been used in the development of a fluorescent immunosensor to detect specific proteins. mdpi.com The azide group facilitates the linking of different components of the sensor system.

Generation of Stable Organic High-Spin Materials

A fascinating application of azidobenzoic acid derivatives lies in the generation of stable organic high-spin materials. These materials, which possess multiple unpaired electrons, are of great interest for their potential use in advanced technologies.

The photolysis of aryl azides, including this compound, is a well-established method for generating nitrenes. sciforum.netbeilstein-journals.org These nitrenes can exist in either a singlet or a triplet state, with the triplet state being a diradical (a species with two unpaired electrons). The formation of these high-spin species is the first step towards creating high-spin materials.

Research has shown that the stability of these photogenerated nitrenes can be significantly influenced by their environment. acs.orgcsic.es In a groundbreaking study, the photolysis of crystalline 4-azido-2,3,5,6-tetrafluorobenzoic acid, a derivative of azidobenzoic acid, was found to produce a nitrene that is remarkably stable at room temperature, with a half-life of 20 days. acs.orgcsic.esnsf.gov This exceptional stability is attributed to the crystal packing, which traps the nitrogen molecule released during photolysis next to the nitrene, preventing its reaction. acs.orgcsic.esnsf.gov The photolysis of this compound has also been studied in various environments, including in complex with other molecules, to understand the reaction pathways of the resulting nitrene. researchgate.netresearchgate.net

| Azide Derivative | Key Finding | Implication |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | Formation of a room-temperature stable nitrene in the crystalline state. acs.orgcsic.esnsf.gov | A pathway to creating stable organic high-spin materials. acs.orgcsic.esnsf.gov |

| This compound | Formation of intermediate arylnitrenes upon photolysis in crystals. researchgate.net | Understanding the fundamental reaction mechanisms of nitrenes. |

The ability to create stable, solid-state high-spin organic materials opens up exciting possibilities for their application in spintronics and quantum information science. acs.orgcsic.esnsf.gov Spintronics is a field of electronics that utilizes the spin of electrons, in addition to their charge, to store and process information. researchgate.net Materials with stable high-spin states could be used to create novel spintronic devices. acs.orgcsic.es

Furthermore, molecular systems with unpaired electrons are being explored as potential qubits, the fundamental units of quantum information in quantum computers. nsf.gov The stable nitrenes generated from azidobenzoic acid derivatives represent a promising class of organic molecules for this purpose. acs.orgcsic.esnsf.gov Their properties, such as the ability to be photopatterned into a crystal, make them attractive candidates for the development of new quantum technologies. acs.orgcsic.es

Advanced Spectroscopic and Structural Characterization of 3 Azidobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-azidobenzoic acid, both proton (¹H) and carbon-¹³ (¹³C) NMR provide specific data on the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm, and a broad singlet for the carboxylic acid proton at a much lower field (10-13 ppm). The four protons on the benzene (B151609) ring are chemically non-equivalent and exhibit a complex splitting pattern due to spin-spin coupling.

The electron-withdrawing nature of both the azide (B81097) (-N₃) and carboxylic acid (-COOH) groups deshields the aromatic protons, shifting their resonances downfield compared to benzene (7.34 ppm). Based on the analysis of substituted benzenes, the proton (H-2) situated between the two functional groups is expected to be the most deshielded. The proton para to the carboxylic acid (H-5) and the proton ortho to the carboxylic acid (H-6) will also be significantly downfield. The proton para to the azide group (H-4) would be least affected among the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.1 - 8.3 | Triplet (t) or Singlet (s) |

| H-4 | ~7.4 - 7.6 | Triplet (t) |

| H-5 | ~7.9 - 8.1 | Doublet of doublets (dd) |

| H-6 | ~7.6 - 7.8 | Doublet of doublets (dd) |

| -COOH | ~12.0 - 13.0 | Singlet (s, broad) |

Note: Predicted values are based on additive models and data from analogous compounds like 3-aminobenzoic acid and other substituted benzoic acids. Actual experimental values may vary based on solvent and concentration. rsc.orgdocbrown.info

The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. libretexts.org The carbon atom attached to the azide group (C-3) is also deshielded. The chemical shifts of the aromatic carbons generally fall within the 115-150 ppm range. oregonstate.edu

The ipso-carbon of the carboxylic acid group (C-1) and the carbon bearing the azide group (C-3) are quaternary and often show weaker signals. The remaining four aromatic carbons (C-2, C-4, C-5, C-6) will have chemical shifts influenced by their position relative to the two electron-withdrawing groups. For comparison, the carboxylic carbon in benzoic acid derivatives typically resonates between 165 and 185 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~132 |

| C-2 | ~130 |

| C-3 | ~140 |

| C-4 | ~125 |

| C-5 | ~130 |

| C-6 | ~120 |

| -COOH | ~167 |

Note: Predicted values are based on data from analogous compounds, including 3-aminobenzoic acid and substituted benzoic acids. rsc.orgfiu.edu

While this compound itself is achiral, it can be used to synthesize chiral derivatives. Standard NMR spectroscopy is inherently unable to distinguish between enantiomers. However, chiral discrimination can be achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). rsc.orgnih.govnih.gov

For a chiral carboxylic acid derivative of this compound, a common approach is to use a chiral alcohol or amine as a CSA. The formation of transient diastereomeric complexes through interactions like hydrogen bonding leads to separate NMR signals for the enantiomers. For example, enantiopure amino alcohols derived from BINOL or proline can act as effective CSAs for the resolution of carboxylic acid enantiomers. nih.govnih.gov In the presence of the CSA, distinct chemical shifts (Δδ) for corresponding protons or carbons of the two enantiomers can be observed, allowing for the determination of enantiomeric excess (ee). rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the azide, carboxylic acid, and aromatic ring moieties.

The most distinctive peak is the strong, sharp absorption band arising from the asymmetric stretching vibration of the azide (-N₃) group, which typically appears in the 2100-2160 cm⁻¹ region. libretexts.org The carboxylic acid group is identified by two main features: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids, and a strong C=O (carbonyl) stretching band between 1680 and 1710 cm⁻¹. libretexts.orgorgchemboulder.com

Additional significant peaks include C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad |

| ~2160 - 2100 | N≡N asymmetric stretch | Azide | Strong, sharp |

| ~1710 - 1680 | C=O stretch | Carboxylic Acid | Strong |

| ~1600 - 1450 | C=C stretch | Aromatic Ring | Medium to strong |

| ~1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |

| ~950 - 910 | O-H bend | Carboxylic Acid | Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* and n → π* transitions associated with the aromatic ring, the carboxylic acid group, and the azide group. shu.ac.ukscribd.com

The conjugated system of the phenyl ring and the carbonyl group gives rise to strong π → π* transitions. The presence of the azide and carboxylic acid groups, which contain non-bonding electrons (lone pairs), also allows for weaker n → π* transitions. uzh.ch Molecules with conjugated π systems typically exhibit strong absorption in the UV region. libretexts.org The spectrum is expected to show at least two major absorption bands, similar to other substituted benzoic acids. For instance, para-aminobenzoic acid (PABA) is a well-known UV absorber. libretexts.org The azide group itself contributes to the absorption profile, with aryl azides often showing characteristic absorption maxima.

Based on related compounds, this compound is expected to have a strong absorption maximum (λmax) in the 220-280 nm range, corresponding to the π → π* transitions of the aromatic system. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, this compound will first form a molecular ion [M]⁺.

The most characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net This results in a prominent [M-28]⁺ fragment ion. This initial loss is a hallmark of the azide functional group.

Following the loss of N₂, the resulting ion can undergo further fragmentation. For this compound, subsequent fragmentations common to benzoic acids would be expected. This includes the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion, or the loss of the entire carboxyl group as •COOH (45 Da). libretexts.orgdocbrown.info

Table 4: Expected Key Fragments in the Mass Spectrum of this compound (MW = 163.13)

| m/z | Ion Formula | Fragmentation Pathway |

| 163 | [C₇H₅N₃O₂]⁺ | Molecular Ion [M]⁺ |

| 135 | [C₇H₅NO₂]⁺ | [M - N₂]⁺ |

| 118 | [C₇H₄NO]⁺ | [M - N₂ - OH]⁺ |

| 107 | [C₆H₅NO]⁺ | [M - N₂ - CO]⁺ |

| 90 | [C₆H₄N]⁺ | [M - N₂ - COOH]⁺ |

| 77 | [C₆H₅]⁺ | Loss of COOH from [M-N₂]⁺ |

Note: The fragmentation pattern provides a molecular fingerprint that confirms the presence of both the azide and benzoic acid moieties. researchgate.netchemguide.co.uk

X-ray Crystallography and Diffraction Studies

Determination of Molecular and Crystal Structures

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) nih.gov. In a typical benzoic acid derivative crystal structure, the carboxylic acid group is nearly coplanar with the benzene ring. For instance, in the closely related 3-ethynylbenzoic acid, the dihedral angle between the carboxylic acid group and the benzene ring is a mere 2.49 (18)° researchgate.net. The crystal system and unit cell parameters define the long-range ordering of the molecules within the crystal lattice.

Table 1: Representative Crystallographic Data for a Benzoic Acid Analog (3-ethynylbenzoic acid) Data sourced from a study on 3-ethynylbenzoic acid as an illustrative example of a similar molecular crystal structure. researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₆O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8630 (7) |

| b (Å) | 8.3000 (9) |

| c (Å) | 11.7490 (1) |

| α (°) | 101.44 |

| β (°) | 99.83 |

| γ (°) | 90.58 |

| Volume (ų) | 361.61 (9) |

| Z | 2 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of benzoic acid derivatives is heavily influenced by a network of non-covalent intermolecular interactions. In the case of this compound and its derivatives, hydrogen bonding and π-π stacking are the dominant forces dictating the supramolecular architecture.

A detailed study on the conformational polymorphs of 3-(azidomethyl)benzoic acid, a derivative of this compound, reveals that the primary and most robust intermolecular interaction is the formation of centrosymmetric carboxylic acid dimers via strong O—H···O hydrogen bonds nih.gov. This is a classic and highly predictable interaction for carboxylic acids in the solid state researchgate.netnih.gov. In addition to this primary motif, other weaker hydrogen bonds, such as those involving the azido (B1232118) group (C—H···N), can further stabilize the crystal lattice nih.gov.

Table 2: Hydrogen Bonding Parameters in a Polymorph of 3-(azidomethyl)benzoic acid Data from a related derivative illustrating typical intermolecular interactions. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O—H···O | 0.84 | 1.81 | 2.648 (2) | 173 |

| C—H···N | 0.93 | 2.68 | 3.522 (2) | 150 |

| C—H···O | 0.97 | 2.71 | 3.568 (2) | 148 |

Structural Elucidation of Metastable Intermediates (e.g., Nitrenes)

Upon photolysis or thermolysis, aryl azides like this compound extrude molecular nitrogen to generate highly reactive, electron-deficient intermediates known as nitrenes amazonaws.comthermofisher.com. The resulting 3-carboxyphenylnitrene is a metastable species with a triplet ground state amazonaws.comacs.org. Directly determining the molecular structure of such a short-lived intermediate by conventional single-crystal X-ray diffraction is exceptionally challenging.

However, advanced techniques such as photocrystallography can, in some cases, be used to generate and trap reactive intermediates within a crystal lattice at cryogenic temperatures, allowing for their structural characterization nih.gov. While the direct structural elucidation of 3-carboxyphenylnitrene has not been reported, studies on more stabilized nitrene systems have successfully employed X-ray diffraction to characterize their structures. These successes demonstrate the potential for crystallographic methods to provide invaluable structural data on transient species that are key to understanding reaction mechanisms nih.gov.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most definitive spectroscopic technique for the detection and characterization of species with unpaired electrons, such as radicals and triplet states . Upon photolysis of this compound in a frozen glass matrix at low temperatures (e.g., 77 K), the generated 3-carboxyphenylnitrene can be trapped and studied by EPR spectroscopy acs.orgnih.gov.

Table 3: Typical Zero-Field Splitting (ZFS) Parameters for Aryl Nitrenes Illustrative data from various aryl nitrenes to provide context. amazonaws.com

| Aryl Nitrene | D/hc (cm⁻¹) | E/hc (cm⁻¹) |

| Phenylnitrene | ~1.0 | ~0.0 |

| 1-Naphthylnitrene | 0.74 | 0.034 |

| 9-Anthrylnitrene | 0.40 | 0.012 |

| 9-Phenanthrylnitrene | 0.41 | 0.046 |

Computational Chemistry and Quantum Mechanical Modeling (e.g., Density Functional Theory)

Computational chemistry provides a powerful complement to experimental techniques, allowing for the prediction of molecular properties and the investigation of species that are difficult to study empirically. Density Functional Theory (DFT) is a widely used quantum mechanical method for these purposes.

Prediction of Spectroscopic Properties